Desloratadine Citric Amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desloratadine Citric Amide is an impurity of Desloratadine . Desloratadine is an antihistamine used to relieve the symptoms of hay fever and hives of the skin . It works by preventing the effects of a substance called histamine, which is produced by the body .

Molecular Structure Analysis

Desloratadine is a tricyclic H1 inverse agonist . The molecular structure of Desloratadine has been analyzed using powder X-ray diffractometry, thermal analysis, and dynamic water sorption . The superior tabletability of Loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS). The larger BA of Loratadine results from its experimentally established higher plasticity, which is explained by the presence of more densely packed molecular layers with smooth surface topology .Physical And Chemical Properties Analysis

Desloratadine has been fully characterized using thermal analyses (DSC, TG), FT-IR, Raman, PXRD, and SEM . The DSC curve shows a sharp endothermic event at 158.4 °C, and the TG/DTG curve presents two decomposition events between 178.4 and 451.9 °C .Applications De Recherche Scientifique

Management of Allergic Disease

Desloratadine is indicated for the treatment of allergic diseases, including allergic rhinitis and chronic idiopathic urticaria . It has proven efficacy against the symptoms associated with seasonal and perennial allergic rhinitis, including nasal congestion, and chronic idiopathic urticaria . As a result, it has been shown to improve patients’ quality of life .

Safety and Efficacy

The safety and efficacy profiles of desloratadine are well established, and published postmarketing analyses have assessed >54 000 patients . Although earlier second-generation antihistamines have been associated with cardiovascular adverse effects, desloratadine has been shown to be safe and well tolerated at nine times the recommended dose .

Treatment of Chronic Urticaria

Desloratadine, an H1 receptor antagonist, is suggested as an effective first-line drug for chronic urticarial (CU) . However, the efficacy of desloratadine alone is limited, and the recurrence rate of CU is relatively high .

Combination Treatment

The combination of desloratadine and compound glycyrrhizin is a promising treatment for CU and is associated with decreased serum IgE level and improved proportions of CD4 T þ and CD8 T cells . The results showed that the combination treatment yielded a better treatment effect, lower recurrence rate as well as superior immune improvement than the treatment with desloratadine alone .

Pediatric and Adult Patients

Oral desloratadine, an effective and well-tolerated second-generation antihistamine, is indicated for the once-daily treatment of the symptoms of allergic rhinitis and urticaria in paediatric and adult patients .

Mécanisme D'action

Target of Action

Desloratadine, the active metabolite of loratadine, is a second-generation antihistamine . It primarily targets the H1-receptor , which is most clearly associated with potentiation of proinflammatory immune cell activity and enhanced effector function . This receptor is widely distributed across immune cell subtypes, including mast cells, basophils, and lymphocytes .

Mode of Action

Desloratadine competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .

Biochemical Pathways

The allergy cascade presents widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Histamine, released from granules within mast cells, basophils, lymphocytes, and other reservoirs, interacts with histamine receptors to regulate numerous cellular functions involved in allergic inflammation and immune modulation . Desloratadine may modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .

Pharmacokinetics

Desloratadine is well absorbed from the gut and reaches peak blood plasma concentrations after about three hours . In the bloodstream, 83 to 87% of the substance is bound to plasma proteins . Desloratadine is metabolized to 3-hydroxydesloratadine in a three-step sequence . The body’s exposure to active metabolites is much higher than to the prodrug with loratadine, but much lower with desloratadine .

Result of Action

The result of desloratadine’s action is the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It reduces the release of interleukin (IL)-3, IL-6, tumor necrosis factor (TNF)-α, and granulocyte-macrophage colony-stimulating factor from stimulated mast cells and basophils .

Action Environment

Environmental factors can influence the action, efficacy, and stability of desloratadine. For example, it has been found that desloratadine and other common antihistamines can degrade under different oxidation methods, such as NaClO, UV, and UV-NaClO . These drugs have been frequently detected in the natural water environment, posing potential threats to the ecological environment and human health .

Propriétés

IUPAC Name |

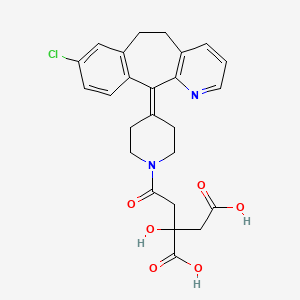

2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIKKMKTABMKLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)